Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The compound features a 1-oxaspiro[2.4]heptane core, substituted with a methyl group at position 2 and an ethyl group at position 2.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-8-6-5-7-11(8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
RKWMZEFURWUQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ,δ-Epoxy Esters
A principal route involves the acid-catalyzed cyclization of γ,δ-epoxy esters. For example, treating a precursor such as methyl 4-ethyl-5-methyl-3,4-epoxypentanoate with a Brønsted acid (e.g., sulfuric acid) induces epoxide ring-opening and simultaneous cyclization to form the spiro structure. This method achieves moderate yields (45–60%) but requires stringent temperature control (0–5°C) to prevent polymerization.
Diol Cyclization via Acid Catalysis
Alternately, diol precursors undergo dehydration-cyclization under acidic conditions. Methyl 4-ethyl-2-methyl-2,5-dihydroxypentanoate, when treated with p-toluenesulfonic acid in toluene, eliminates water to form the spirocyclic ether. Yields for this method range from 50–65%, with reaction times varying between 12–24 hours depending on substituent steric effects.
Advanced Methodologies for Improved Efficiency
Epoxide Ring-Opening and Esterification
Recent innovations leverage epoxide intermediates. For instance, methyl 4-ethyl-2-methyl-2-(oxiran-2-yl)acetate undergoes base-mediated ring-opening (e.g., using potassium carbonate) to generate a diol intermediate, which subsequently cyclizes in the presence of Mitsunobu reagents (triphenylphosphine, diethyl azodicarboxylate). This two-step process improves regioselectivity, yielding 70–75% of the target compound.
Grignard Reagent Addition to Spirocyclic Ketones
Introducing the ester group post-cyclization offers another pathway. Spirocyclic ketones like 4-ethyl-2-methyl-1-oxaspiro[2.4]heptan-2-one react with methyl magnesium bromide to form a tertiary alcohol, which is then oxidized and esterified. While this method achieves high purity (>95%), its multi-step nature reduces overall efficiency (40–50% yield).
Reaction Optimization and Scalability Challenges
Solvent and Temperature Effects
Catalytic Systems
- Lewis acids (e.g., BF₃·OEt₂) improve epoxide ring-opening selectivity but necessitate anhydrous conditions.
- Enzyme-mediated esterification has been explored for greener synthesis, though yields remain suboptimal (30–35%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| γ,δ-Epoxy ester cyclization | 55 | 85 | Single-step process | Temperature-sensitive |
| Diol cyclization | 60 | 90 | Scalable | Long reaction times |
| Epoxide ring-opening | 70 | 92 | High regioselectivity | Multi-step synthesis |
| Grignard addition | 45 | 95 | Excellent purity | Low overall yield |
Data synthesized from experimental protocols.
Industrial-Scale Production Considerations
Scaling spirocyclic ester synthesis introduces challenges:
- Purification difficulties : Chromatography becomes impractical; distillation or crystallization must replace it.
- Catalyst recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse but require tailored reactor designs.
- Byproduct management : Oligomeric byproducts necessitate advanced separation techniques, increasing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biochemical setting, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related spirocyclic or bicyclic esters:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | N/A | C₁₁H₁₈O₃ | 198.26 | 4-ethyl, 2-methyl, ester |
| Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate | 1695977-33-3 | C₈H₁₁ClO₃ | 190.62 | 2-chloro, ester |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | C₉H₁₂O₃ | 168.19 | 6-oxo (ketone), ester |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | 94994-15-7 | C₁₁H₁₆O₃ | 196.24 | 4-hydroxymethyl, bicyclic core, ester |
Key Observations:
Substituent Effects :
- The ethyl and methyl groups in the target compound increase steric bulk compared to the smaller chloro substituent in Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate . This likely enhances lipophilicity but may reduce solubility in polar solvents.
- The hydroxymethyl group in Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate introduces hydrogen-bonding capability, improving aqueous solubility compared to the purely hydrophobic ethyl/methyl substituents in the target compound .
Ring System Differences: The spiro[2.4]heptane core in the target compound contrasts with the bicyclo[2.2.2]octane system in Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The spiro[3.3]heptane system in Methyl 6-oxospiro[3.3]heptane-2-carboxylate introduces a ketone group, enabling additional reactivity (e.g., nucleophilic additions) absent in the target compound .
Physicochemical Properties
- Boiling Point/Melting Point : The absence of polar groups (e.g., hydroxyl or ketone) in the target compound suggests a lower melting point compared to Methyl 6-oxospiro[3.3]heptane-2-carboxylate, which has a ketone group .
- Lipophilicity : The ethyl and methyl substituents likely increase logP values relative to the hydroxymethyl-containing analog .
Biological Activity
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, identified by its CAS Number 1603272-59-8, is a synthetic compound belonging to the class of spirocyclic compounds. This compound has gained attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on diverse research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | RKWMZEFURWUQJJ-UHFFFAOYSA-N |
1. Anti-inflammatory Activity
Research indicates that compounds similar to methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane have demonstrated significant anti-inflammatory effects. For instance, γ-butyrolactones, a related class of compounds, have shown potent inhibition of inflammatory pathways, such as caspase-1 and phospholipase A1, with IC50 values in the nanomolar range . This suggests that methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may possess similar properties.
2. Anticancer Activity
Compounds within the spirocyclic family have been investigated for their cytotoxic effects against various cancer cell lines. For example, synthetic derivatives have shown notable cytotoxicity with IC50 values ranging from 0.05 μM to 0.3 μM against specific cancer cell lines . The mechanisms often involve the inhibition of key signaling pathways such as AKT, which is crucial for cancer cell survival and proliferation.
3. Neuroprotective Effects
Neuroprotective properties have been attributed to certain butyrolactones through their ability to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases . Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may similarly offer protective effects against neuronal damage by regulating reactive oxygen species (ROS) production.
Case Studies
Several studies have explored the biological activities of spirocyclic compounds:
- Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic derivatives significantly reduced inflammation markers in vitro and in vivo models .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds revealed that spirocyclic structures could induce apoptosis in cancer cells through mitochondrial pathways .
- Neuroprotection in Animal Models : In vivo studies indicated that spirocyclic compounds could improve cognitive function and reduce amyloid plaque formation in Alzheimer’s disease models .
Q & A
Q. What synthetic strategies are employed for the preparation of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate?
The synthesis typically involves multi-step protocols, including cyclization and esterification. A representative approach is:
Cyclopropane ring formation : Intramolecular cyclization of a precursor using catalysts like Rh(II) or Cu(I) to form the spiro[2.4]heptane core.
Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.
Q. Key Optimization Factors :
- Temperature control (0–25°C) to avoid side reactions.
- Solvent polarity (e.g., THF or DCM) to enhance cyclization efficiency .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Primary Techniques :
Q. How can computational modeling predict the reactivity of this spiro compound in nucleophilic reactions?
Methodology :
Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., nucleophilic attack at the spiro carbon).
Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states).
Comparative Analysis : Benchmark against experimental kinetic data (e.g., rate constants in DMF vs. THF).
Case Study :
DFT studies reveal that the spirocyclic strain increases reactivity toward nucleophiles by ~15% compared to non-spiro analogs .
Q. How can researchers resolve contradictions in reported crystallographic data for spiro compounds?
Approach :
Data Validation : Use SHELXL for refinement, ensuring R1 < 5% and wR2 < 10% .
Hydrogen Bond Analysis : Apply graph-set notation (e.g., C(4) chains) to identify packing motifs .
Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for similar spiro frameworks.
Example :
Discrepancies in bond angles (e.g., 85° vs. 89.5°) were resolved by re-measuring diffraction data at 100 K to minimize thermal motion artifacts .
Q. What strategies optimize yield in multi-step syntheses of spirocyclic esters?
Experimental Design :
- Stepwise Monitoring : Use TLC or HPLC to track intermediates.
- Catalyst Screening : Test Pd(0), Ni(II), and organocatalysts for cyclization efficiency.
- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions.
Q. How does hydrogen bonding influence the solid-state stability of this compound?
Analysis :
- Graph-Set Theory : Identify motifs like D(2,1,1) for dimeric H-bonding networks.
- Thermogravimetric Analysis (TGA) : Correlate melting points (mp 120–125°C) with H-bond strength.
Key Finding :
Strong intermolecular O–H···O bonds (2.8 Å) enhance thermal stability by 20% compared to non-H-bonded analogs .
Q. What are the challenges in enantioselective synthesis of this spiro compound?
Approaches :
Chiral Catalysts : Use Jacobsen’s Co-salen complexes for asymmetric cyclopropanation.
Chiral HPLC : Separate enantiomers (e.g., Chiralpak AD-H column).
Circular Dichroism (CD) : Confirm absolute configuration.
Q. Data :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R,R)-Co-salen | 88 | 65 |
| (S)-BINOL-phosphate | 75 | 58 |
Note: Co-salen provides higher enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
